Piperazine-1-carboxylic acid diphenylamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-diphenylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(19-13-11-18-12-14-19)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRSOLXZAPIGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328487 | |
| Record name | Piperazine-1-carboxylic acid diphenylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1804-36-0 | |
| Record name | Piperazine-1-carboxylic acid diphenylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Chemical Transformations of Piperazine 1 Carboxylic Acid Diphenylamide
Advanced Synthetic Routes for Piperazine-1-carboxylic acid diphenylamide
Advanced synthetic strategies for constructing this compound and its derivatives focus on efficiency, selectivity, and yield. These routes include direct coupling of piperazine (B1678402) with activated carbonyl compounds and catalyzed reactions that allow for the construction of complex precursors.
A primary and effective method for forming the amide bond in this compound is through the reaction of a piperazine nucleophile with an activated carbonyl electrophile. This approach, a form of nucleophilic acyl substitution, is widely employed in pharmaceutical and organic chemistry for its reliability. uomustansiriyah.edu.iqyoutube.com The two main strategies involve either activating the piperazine moiety or the diphenylamine (B1679370) moiety.
The use of acyl chlorides is a conventional and powerful method for amide bond formation. libretexts.org This synthesis can be approached in two ways: reacting piperazine with diphenylcarbamoyl chloride or reacting diphenylamine with piperazine-1-carbonyl chloride. The latter is often prepared from piperazine and phosgene (B1210022) or a phosgene equivalent. The reaction of an acyl chloride with an amine is typically fast and high-yielding but generates hydrochloric acid, which must be neutralized by a non-nucleophilic base to prevent the protonation of the amine nucleophile and drive the reaction to completion. libretexts.org
Optimization of this methodology involves careful control of several parameters to maximize yield and purity while ensuring the process is scalable. Key parameters include the choice of solvent, the type and amount of base used, reaction temperature, and addition rate. libretexts.org Dichloromethane and chloroform (B151607) are common solvents for this type of reaction. google.com Tertiary amines like triethylamine (B128534) or pyridine (B92270) are frequently used as acid scavengers. libretexts.org
Table 1: Optimization Parameters for Acyl Chloride Methodology
| Parameter | Condition | Rationale & Impact |
|---|---|---|
| Reactants | Piperazine + Diphenylcarbamoyl Chloride | Direct formation of the target amide bond. |
| Solvent | Dichloromethane (DCM), Chloroform | Inert solvents that dissolve reactants well. |
| Base | Triethylamine (TEA), Pyridine | Neutralizes HCl byproduct, preventing amine protonation and driving equilibrium. Typically 1.1-2.0 equivalents are used. |
| Temperature | 0 °C to Room Temperature | The reaction is often exothermic; initial cooling controls the reaction rate and minimizes side products. Subsequent warming to room temperature ensures completion. |
| Reaction Time | 1 - 6 hours | Generally rapid. Monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for completion. |
| Yield | >90% (Typical) | High yields are common due to the high reactivity of acyl chlorides. |
| Purity | High | The primary byproduct, triethylammonium (B8662869) chloride, is typically water-soluble and easily removed during aqueous workup. |
| Scalability | Good | The reaction is generally scalable, but heat management becomes critical on a larger scale due to the exothermic nature of the acylation. |
This is an interactive data table based on typical results for similar acylation reactions.
When synthesizing analogs of this compound that contain sensitive functional groups, the harsh conditions required to generate acyl chlorides (e.g., using thionyl chloride) may not be suitable. researchgate.net In these cases, peptide coupling agents provide a milder alternative for forming the amide bond directly from a carboxylic acid and an amine. researchgate.netmdpi.com For the synthesis of the target compound, this would involve the reaction between diphenylcarbamic acid and piperazine, although this specific acid is unstable. A more practical approach for analog synthesis is the coupling of a stable carboxylic acid with a piperazine derivative. acgpubs.org
Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization in chiral substrates. libretexts.orgmdpi.com Phosphonium reagents such as (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are also highly effective. mdpi.compeptide.com These reagents convert the carboxylic acid into a reactive acylating intermediate in situ, which then readily reacts with the amine. researchgate.net
Table 2: Common Coupling Agents for Amide Synthesis
| Coupling Agent | Additive | Key Features & Applications |
|---|---|---|
| EDC | HOBt, DMAP | Water-soluble byproducts, ideal for easy purification. Commonly used for sensitive substrates. mdpi.comacgpubs.org |
| DCC | HOBt | High reactivity; byproduct (DCU) is insoluble in most organic solvents and removed by filtration. libretexts.org |
| PyBOP | N/A | High efficiency, low racemization, suitable for sterically hindered amines and acids. mdpi.com |
| HBTU/TBTU | HOBt, DIPEA | Fast reaction times and high yields. peptide.com |
This is an interactive data table. These agents are applicable for synthesizing a wide range of piperazine amides.
When coupling agents are used, the reaction is best described as a dehydration or condensation reaction, where the elements of water are formally removed from the carboxylic acid and the amine. The coupling agent facilitates this by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating the carbonyl group for nucleophilic attack by the amine. libretexts.org
While palladium catalysis is not typically used for the direct formation of the amide bond in this context, it is an indispensable tool for synthesizing advanced precursors and analogs, particularly those involving N-aryl bonds. nih.govbeilstein-journals.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds between an aryl halide (or triflate) and an amine. acs.org
This methodology could be applied to synthesize the diphenylamine precursor from aniline (B41778) and a halobenzene, or more relevantly, to create N-aryl piperazine intermediates for analog synthesis. For example, an N-aryl piperazine can be synthesized by coupling piperazine with an aryl halide, which can then be acylated to form the final amide product. mdpi.com This modular approach is extremely valuable in medicinal chemistry for rapidly generating libraries of related compounds. beilstein-journals.org
Successful Buchwald-Hartwig amination requires a carefully selected catalyst system, typically comprising a palladium source and a specialized phosphine (B1218219) ligand, along with a base. The choice of ligand is critical and often depends on the specific substrates being coupled.
Common Catalyst Systems:
Palladium Source: Palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂) are common precatalysts that are reduced in situ to the active Pd(0) species. nih.gov
Ligands: Bulky, electron-rich phosphine ligands are essential for facilitating the catalytic cycle. Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)₃), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), and various biaryl phosphine ligands developed by Buchwald and others (e.g., XPhos, SPhos). beilstein-journals.orgresearchgate.net
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). beilstein-journals.org
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (B95107) (THF) are typically used.
The reaction conditions are generally mild, with temperatures ranging from room temperature to around 110 °C, making the protocol tolerant of many functional groups. acs.org
Palladium-Catalyzed Protocols in this compound Synthesis
Mechanistic Pathways of Catalytic Aminationacs.org
Catalytic amination reactions, particularly palladium-catalyzed cross-coupling, represent a cornerstone for the synthesis of N-aryl piperazines. The Buchwald-Hartwig amination is a prominent example of such transformations. The general catalytic cycle for this reaction provides a representative mechanistic pathway applicable to the formation of precursors to compounds like this compound.
The mechanism typically commences with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, forming a Pd(II) intermediate. This step is followed by the coordination of the piperazine amine to the palladium center and subsequent deprotonation by a base, yielding a palladium-amido complex. The crucial C-N bond is formed through reductive elimination from this complex, which releases the N-arylpiperazine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. rsc.org
Catalytic Cycle of Buchwald-Hartwig Amination:
Oxidative Addition: A Pd(0) species reacts with an aryl halide (Ar-X) to form a Pd(II) complex.
Ligand Exchange/Amine Coordination: The piperazine derivative displaces a ligand on the Pd(II) center.
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
Reductive Elimination: The aryl group and the amino group are eliminated together from the palladium center, forming the C-N bond of the final product and regenerating the Pd(0) catalyst. nih.gov
The efficiency and scope of this reaction are highly dependent on the choice of palladium precursor, the phosphine ligand, the base, and the solvent. Ligands play a critical role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. rsc.org
Role of DABCO in Piperazine Derivative Synthesis via C-N Bond Cleavagenih.gov
An alternative and elegant strategy for synthesizing N-substituted piperazine derivatives involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). This methodology utilizes DABCO not as a base, but as a piperazine synthon, where one of its C-N bonds is strategically cleaved.
The core principle of this approach is the activation of DABCO through the formation of a quaternary ammonium (B1175870) salt. Reaction of DABCO with an electrophile, such as an alkyl halide or an activated aryl halide, results in quaternization of one of the bridgehead nitrogen atoms. This process renders the DABCO salt highly susceptible to nucleophilic attack.
A subsequent reaction with a nucleophile leads to the cleavage of one of the C-N bonds of the bicyclic system, effectively opening the ring and generating a functionalized N-ethylpiperazine derivative. For instance, reacting an N-aryl DABCO quaternary salt with a nucleophile (Nu⁻) results in the formation of a 1-aryl-4-(2-Nu-ethyl)piperazine. This method provides a versatile route to unsymmetrically substituted piperazines, which can be challenging to access through traditional sequential N-functionalization of piperazine itself.
Chemical Reactions and Derivatizations of Piperazine-1-carboxylic acid diphenylamideacs.org
This compound possesses a reactive secondary amine at the N4 position, making it a versatile intermediate for further chemical modification. The primary reactions involve the nitrogen atom of the piperazine ring, including oxidation, reduction of the adjacent amide, and nucleophilic substitution.
Oxidation Reactions and Product Formationacs.org
The unsubstituted secondary amine (N4) of this compound can undergo oxidation. Treatment with common oxidizing agents such as hydrogen peroxide or peracids (e.g., m-CPBA) is expected to yield the corresponding N-oxide. Kinetic studies on the oxidation of simple piperazines have shown that one mole of the piperazine reacts with the oxidant to form the N-oxide product. ambeed.comscirp.org The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent.
| Reactant | Oxidizing Agent | Typical Product |
| This compound | m-CPBA or H₂O₂ | 4-(diphenylcarbamoyl)piperazine 1-oxide |
This transformation can be useful for modifying the electronic properties and solubility of the molecule or for directing subsequent reactions.
Reduction Reactions and Product Formationacs.org
The amide functionality in this compound can be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carbonyl group of the amide to a methylene (B1212753) group (CH₂). This reaction converts the N-acylpiperazine into an N-alkylpiperazine. Specifically, the reduction of this compound would yield 1-(diphenylmethyl)piperazine. nih.gov
This transformation is a key method for converting stable amide precursors into the corresponding tertiary amine derivatives, significantly altering the basicity and steric profile of the nitrogen substituent. mdpi.com
| Reactant | Reducing Agent | Typical Product |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1-(Diphenylmethyl)piperazine |
Nucleophilic Substitution Reactions and Formation of Substituted Piperazine Derivativesacs.org
The secondary amine at the N4 position of the piperazine ring is nucleophilic and can readily participate in substitution reactions with a variety of electrophiles. This is one of the most common strategies for elaborating the piperazine scaffold.
N-Alkylation: Reaction with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base (such as K₂CO₃ or triethylamine) leads to the formation of N-alkylated derivatives. The base neutralizes the hydrohalic acid byproduct. nih.govresearchgate.net
N-Acylation: Treatment with acyl chlorides or acid anhydrides introduces an acyl group at the N4 position, forming a 1,4-disubstituted piperazine containing two amide functionalities. These reactions are typically performed in the presence of a non-nucleophilic base. ambeed.commdpi.com
These reactions provide straightforward access to a wide array of 1,4-disubstituted piperazine derivatives, allowing for systematic modification of the molecule's properties.
| Reaction Type | Electrophile | Base | Product Class |
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, Et₃N | 1-Alkyl-4-(diphenylcarbamoyl)piperazine |
| N-Acylation | Acyl Chloride (RCOCl) | Et₃N, Pyridine | 1-Acyl-4-(diphenylcarbamoyl)piperazine |
Iii. Mechanistic Studies and Molecular Interactions
Mechanism of Action at Molecular Targets
The therapeutic potential of piperazine-based compounds stems from their ability to modulate the activity of key enzymes and receptors involved in physiological and pathological processes. The specific nature of the substitutions on the piperazine (B1678402) ring dictates the affinity and mode of interaction with these biological targets.
Cyclic piperidine (B6355638) and piperazine aryl ureas have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide. nih.govnih.gov The primary mechanism of inhibition is covalent modification of the enzyme's active site. nih.gov
FAAH functions through a catalytic triad (B1167595) of serine, aspartate, and lysine (B10760008) residues. The inhibition by piperazine ureas involves the hydrolysis of the inhibitor's amide bond. This process is facilitated by a specific conformation the inhibitor adopts within the FAAH binding site, characterized by a twist in the amide bond and a partial pyramidalization at the amide nitrogen. nih.gov This distortion weakens the amide bond, making it susceptible to nucleophilic attack by the catalytic Ser241 residue. The attack leads to the formation of a stable, covalent enzyme-inhibitor adduct, thereby inactivating the enzyme. nih.gov
Studies on various piperazine and piperidine carboxamides and carbamates have demonstrated that these compounds can be designed to be potent and selective FAAH inhibitors, often with nanomolar efficacy. nih.gov The selectivity profile is a critical aspect of their development. For instance, many potent FAAH inhibitors from this class show high selectivity over other related serine hydrolases, such as monoacylglycerol lipase (B570770) (MAGL). nih.gov
Table 1: Inhibitory Activity of Representative Piperazine/Piperidine-based FAAH Inhibitors
| Compound | Target | Inhibitory Concentration (IC50) |
|---|---|---|
| PF-750 (a piperidine carboxamide) | FAAH | Potent, irreversible inhibitor |
| Various Piperazine Carboxamides | FAAH | Nanomolar concentrations |
Beyond FAAH, the piperazine scaffold is found in inhibitors of other enzymes. For example, various piperazine derivatives have been explored as antagonists for histamine (B1213489) H3 and sigma-1 receptors. nih.govacs.org The core piperazine structure often serves as a central scaffold to position pharmacophoric groups correctly for interaction with target macromolecules. mdpi.com The flexibility in substitution allows for the tuning of selectivity and potency against a wide range of biological targets, including but not limited to G-protein coupled receptors and other enzymes. nih.govrsc.org
Piperazine urea (B33335) and carboxamide derivatives have been developed as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.govnih.gov TRPV1 is a non-selective cation channel that plays a crucial role in pain perception and is considered a key target for novel analgesics. researchgate.net
The mechanism of action for these compounds is receptor antagonism, where they bind to the receptor and block its activation by agonists like capsaicin (B1668287) or noxious heat. nih.gov Molecular docking studies suggest that these antagonists fit within the receptor's binding pocket, engaging in hydrophobic interactions with key amino acid residues. nih.govresearchgate.net The general pharmacophore for TRPV1 antagonists includes a hydrogen-bond acceptor, a hydrogen-bond donor, and a ring feature, which can be accommodated by the piperazine carboxamide structure. wikipedia.org Several piperazinyl urea compounds have shown high potency and selectivity for the TRPV1 receptor. wikipedia.org
Table 2: Antagonistic Activity of Representative Piperazine-based TRPV1 Antagonists
| Compound | Target | Antagonistic Activity (IC50 vs. Capsaicin) |
|---|---|---|
| Compound 5ac (a piperazine carboxamide) | TRPV1 | 9.80 nM |
| BCTC (a piperazine carboxamide) | TRPV1 | Potent, urea-based antagonist |
The piperazine scaffold is a core component of several potent and selective antagonists of the Neurokinin 1 (NK1) receptor, the natural receptor for the neuropeptide Substance P. nih.gov Diacylpiperazine derivatives, which share a structural resemblance to this compound, have been shown to act as competitive antagonists at the human NK1 receptor. nih.gov
The mechanism involves the compound binding to the receptor, thereby increasing the concentration of Substance P required to elicit a response, without changing the maximum possible effect. This competitive antagonism decreases the apparent affinity of the NK1 receptor for its endogenous ligand. nih.gov Mutagenesis studies have identified specific amino acid residues within the transmembrane helices of the NK1 receptor that are crucial for the binding of these antagonists. Key interaction points include Gln-165 (helix 4), His-197 (helix 5), His-265 (helix 6), and Tyr-287 (helix 7). nih.gov These findings suggest a common binding site for structurally diverse classes of NK1 antagonists, which accommodates the piperazine core. nih.gov
Table 3: Binding Affinity of a Representative Diacylpiperazine NK1 Antagonist
| Compound | Target | Binding Affinity (IC50 vs. 125I-Substance P) |
|---|---|---|
| L-161,664 | Human NK1 Receptor | 43 ± 21 nM |
Receptor Antagonism and Binding Interactions
Histamine Receptor Antagonism (H1, H3)
There is no specific data available in the public domain detailing the activity of this compound as an antagonist for either the H1 or H3 histamine receptors. While the broader class of piperazine derivatives has been investigated for antihistaminic properties, the specific binding affinity and antagonist potency for this particular compound have not been characterized.
Covalent Bond Formation and Hydrolysis in Enzyme Interaction
No studies have been published that investigate the potential for this compound to form covalent bonds with enzymatic targets. Furthermore, there is no information regarding its hydrolysis as a mechanism of interaction with enzymes.
Advanced Mechanistic Investigations
Advanced studies to determine the precise mechanism of action for this compound are not available in the current body of scientific literature.
Kinetic Studies of Binding and Inhibition
Detailed kinetic studies to determine binding affinities (such as Ki or Kd values) and inhibition constants (IC50) of this compound against specific biological targets have not been reported.
Structural Elucidation of Compound-Target Complexes (e.g., X-ray Crystallography)
There are no published X-ray crystallography structures of this compound in complex with any biological target. Such structural data is crucial for understanding the precise binding mode and interactions at the molecular level, but it is currently unavailable for this compound. The compound is mentioned in patents related to oxazolone (B7731731) derivatives, but no crystallographic data is provided. google.comgoogle.comgoogleapis.com
Computational Chemistry Approaches for Mechanistic Insights
Specific computational studies focused on this compound are absent from the literature.
Molecular Docking and Binding Affinity Prediction
No molecular docking simulations or binding affinity predictions for this compound with specific receptors or enzymes have been published. While computational methods are frequently used to predict the interactions of piperazine-containing molecules, this specific derivative has not been the subject of such a reported investigation.
Molecular Dynamics Simulations to Investigate Dynamic Stability
Molecular dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. In the context of drug design and molecular biology, MD simulations provide valuable insights into the dynamic stability of a ligand when interacting with a biological target, such as a protein or enzyme. By simulating the complex in a virtual environment that mimics physiological conditions, researchers can predict the stability of the ligand-receptor complex, observe conformational changes, and analyze the key interactions that contribute to binding affinity.
For derivatives of piperazine, including compounds structurally related to this compound, MD simulations are employed to understand how they achieve and maintain their bioactive conformations. The stability of such a complex is crucial for its therapeutic efficacy, and MD simulations offer a window into the dynamic behavior that governs this stability.
A typical MD simulation study involves placing the docked ligand-protein complex into a simulated aqueous environment and calculating the forces between atoms over a specific period, often on the scale of nanoseconds. The trajectory of atomic positions is recorded, allowing for detailed analysis of the system's stability. Key metrics used to evaluate dynamic stability include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).
The RMSD measures the average deviation of a selection of atoms, typically the protein backbone or the ligand, from a reference structure (usually the initial docked pose) over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is not undergoing significant conformational changes. Conversely, large fluctuations in the RMSD can indicate instability or a significant change in the binding mode.
The RMSF, on the other hand, measures the fluctuation of individual amino acid residues or atoms within the ligand. This provides insight into the flexibility of different parts of the system. Regions of the protein that interact closely with the ligand are often expected to show reduced fluctuation, indicating a stable binding interaction.
While specific molecular dynamics simulation data for this compound is not publicly available, the following table represents an illustrative example of the type of data generated in such a study for a hypothetical piperazine derivative complexed with a target protein. This data is intended to demonstrate the analytical outputs of a typical MD simulation focused on dynamic stability.
Interactive Data Table: Illustrative Molecular Dynamics Simulation Data for a Piperazine Derivative
| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |
| 0 | 0.00 | 0.00 |
| 10 | 1.25 | 0.85 |
| 20 | 1.50 | 0.95 |
| 30 | 1.45 | 1.00 |
| 40 | 1.60 | 0.90 |
| 50 | 1.55 | 0.92 |
| 60 | 1.58 | 0.98 |
| 70 | 1.62 | 1.05 |
| 80 | 1.60 | 1.02 |
| 90 | 1.59 | 1.01 |
| 100 | 1.61 | 1.03 |
This table presents hypothetical data for illustrative purposes. The Root Mean Square Deviation (RMSD) values for the protein backbone and the ligand are tracked over a 100-nanosecond simulation. The stabilization of the RMSD values after an initial period of fluctuation suggests that the complex has reached a stable equilibrium.
In this illustrative example, the protein backbone RMSD fluctuates initially before stabilizing around 1.6 Å, and the ligand RMSD stabilizes around 1.0 Å. These stable plateaus would typically be interpreted as the formation of a dynamically stable complex. Such findings from molecular dynamics simulations are instrumental in validating the binding mode and stability of novel compounds in the early stages of drug discovery.
Iv. Structure Activity Relationships Sar and Design Principles
Elucidation of Key Structural Features for Biological Activity
Structural modifications to the core components of piperazine-based molecules, including the piperazine (B1678402) ring and its associated moieties, can profoundly impact their interactions with biological targets. researchgate.netresearchgate.net
The piperazine ring is a versatile scaffold that allows for extensive structural modifications, which can significantly alter a compound's biological and physicochemical properties. researchgate.netresearchgate.net The two nitrogen atoms of the piperazine core are key sites for substitution, influencing the molecule's polarity, basicity, and ability to form hydrogen bonds. nih.gov
Research on various piperazine derivatives has demonstrated that substitutions at the N-1 and N-4 positions can modulate pharmacokinetic properties such as lipophilicity and metabolic stability. researchgate.net For instance, the introduction of different alkyl, aryl, or heterocyclic groups can fine-tune the compound's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Furthermore, the stereochemistry within the piperazine ring can introduce stereoselective effects, where different enantiomers exhibit distinct pharmacological activities. researchgate.net The size and shape of substituents are also critical, as they can impact the specificity and affinity of binding to biological receptors. researchgate.net
| Substitution Type | General Impact on Activity | Research Finding |
| Aryl Groups | Can influence receptor binding affinity and selectivity. researchgate.net | Electron-donating or -withdrawing groups on an attached aryl ring can modulate target interactions. researchgate.net |
| Alkyl Groups | Modulates lipophilicity and metabolic stability. researchgate.net | Methylation of a piperazine nitrogen can lower its pKa value, affecting its protonation state at physiological pH. rsc.org |
| Heterocyclic Groups | Can introduce additional interaction points and alter selectivity. nih.gov | Introduction of heterocyclic rings as bioisosteric replacements can impact affinity for specific receptor subtypes. nih.gov |
| Polar Groups | Affects solubility and blood-brain barrier penetration. researchgate.net | Modifications affecting polarity or charge distribution can influence CNS activity. researchgate.net |
In the context of Piperazine-1-carboxylic acid diphenylamide, the diphenylamide portion of the molecule presents significant opportunities for modification to enhance potency and selectivity. This moiety can be altered in several ways, including substitution on the phenyl rings.
Studies on related N-arylpiperazine compounds show that the electronic properties of substituents on the aromatic rings are crucial. researchgate.net Introducing electron-donating or electron-withdrawing groups can influence the molecule's electronic distribution, thereby affecting its binding affinity and selectivity for specific biological targets. researchgate.net For example, in the development of dopamine (B1211576) D2/D3 receptor ligands, modifications to the agonist binding moiety, including derivatization of functional groups, were shown to significantly modulate affinity and functional activity. nih.gov Functionalization of an amino group with different sulfonamides, for instance, improved D3 affinity significantly in one study. nih.gov
The piperazine ring itself is frequently employed as a rigid linker within larger molecules to improve properties such as solubility. nih.govnih.gov In complex structures like Proteolysis Targeting Chimeras (PROTACs), the linker connecting the piperazine moiety to other components is critical for biological function. nih.gov
The length and composition of a linker are critically important for achieving the correct orientation and distance between key pharmacophores, which in turn affects degradation efficacy and target selectivity. nih.gov Even slight modifications in the linker can alter the pKa of the piperazine ring, impacting its protonation state and solubility. rsc.orgnih.gov For example, connecting a piperazine via an amide bond can lower its pKa value, an effect that is even more pronounced when a triazole ring is used in the linkage. nih.gov This highlights how the chemical nature of the linker directly modulates the physicochemical properties and, consequently, the biological activity of the entire molecule. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies provide a quantitative framework for understanding the relationship between the chemical structure of a compound and its biological activity, enabling the development of predictive models for drug design. nih.govnih.gov
For various classes of piperazine derivatives, both 2D and 3D-QSAR models have been successfully developed to predict biological activity and guide molecular optimization. nih.govnih.gov These models use statistical methods to correlate variations in chemical structure with changes in activity.
For example, a 3D-QSAR model developed for a series of carboxamide compounds containing piperazine provided valuable information for further structural optimization to discover new fungicides. nih.gov Similarly, QSAR studies on aryl alkanol piperazine derivatives with antidepressant activities led to statistically significant models that could identify the key molecular descriptors influencing their biological action. nih.gov Such predictive models are instrumental in designing novel compounds with potentially improved activity before undertaking their chemical synthesis, thereby streamlining the drug discovery process. nih.govnih.gov
The biological activity of piperazine-containing compounds is strongly correlated with their physicochemical properties. nih.gov Parameters such as the partition coefficient (LogP), which measures lipophilicity, and the acid dissociation constant (pKa), which determines the ionization state at a given pH, are particularly important. nih.govnih.gov
The pKa of the piperazine ring is a critical property, as it influences solubility and the extent of protonation at physiological pH, which can affect how the molecule interacts with its biological target. nih.govrsc.org Studies have shown that the pKa is significantly affected by nearby chemical groups. rsc.orgnih.gov Lipophilicity (ClogP) and pKa have been used in combination as simple physicochemical calculations to rapidly discriminate between compounds that are suspected of inducing phospholipidosis and those that are not. nih.gov Analysis of piperazine amides has revealed that polarity, hydrogen bonding ability, and molecular flexibility are key properties influencing their antiparasitic activity. nih.gov
| Physicochemical Parameter | Biological Relevance | Research Finding |
| LogP / ClogP | Measures lipophilicity; affects membrane permeability, absorption, and distribution. researchgate.netnih.gov | Calculated ClogP, in conjunction with pKa, can be used to predict a compound's potential to induce phospholipidosis. nih.gov |
| pKa | Determines the ionization state at physiological pH; influences solubility and receptor interaction. nih.govrsc.org | The addition of different substituent groups to the piperazine ring systematically alters its pKa values. uregina.ca |
| LogD | The distribution coefficient at a specific pH (e.g., 7.4); provides a pH-dependent measure of lipophilicity. nih.gov | LogD at pH 7.4 is a calculated parameter used to characterize the properties of piperazine-containing compounds. nih.gov |
| Polarity & Hydrogen Bonding | Influences solubility and the ability to interact with biological targets. nih.gov | Polarity and hydrogen bonding ability were identified as key properties influencing the antiparasitic activity of a series of piperazine amides. nih.gov |
Design Principles for Novel this compound Analogs
The development of novel analogs of this compound, a scaffold with potential therapeutic applications, relies on established medicinal chemistry strategies to optimize potency, selectivity, and pharmacokinetic properties. These strategies include fragment-based drug design, bioisosteric replacement, and rational design based on specific biological targets.
Fragment-Based Drug Design (FBDD) is a powerful methodology for lead identification that begins by screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. frontiersin.orgnih.gov Once a fragment hit is identified, it can be optimized into a more potent lead compound through strategies like fragment growing, linking, or merging. frontiersin.orgastx.com This approach offers the advantage of more efficiently exploring chemical space and often yields lead compounds with better ligand efficiency. astx.com
For a molecule like this compound, an FBDD campaign would involve its deconstruction into constituent chemical fragments. These fragments could then be screened individually to identify which parts of the molecule are crucial for target interaction.
Hypothetical Fragmentation of the Parent Compound:
Fragment A (Diphenylamine): This fragment could explore key hydrophobic and aromatic interactions.
Fragment B (Piperazine-1-carboxamide): This core fragment provides a rigid scaffold and potential hydrogen bond donors and acceptors.
Fragment C (N-phenylpiperazine): This fragment combines the piperazine core with one of the aromatic rings, useful for exploring interactions in a specific sub-pocket of a target.
Once initial fragment hits are identified and their binding modes are determined, typically through biophysical methods like X-ray crystallography or NMR, these fragments can be elaborated upon. astx.com For instance, if a phenylpiperazine fragment shows promising binding, synthetic chemistry can be employed to "grow" the fragment by adding substituents or linking it to other fragments to improve affinity and selectivity. nih.gov A notable example of FBDD in a related area is the development of Venetoclax, where fragment screening was instrumental in identifying the initial leads for a BCL-2 inhibitor. mdpi.com
Table 1: Potential Fragments for FBDD from this compound
| Fragment ID | Structure | Rationale | Potential Growth Vectors |
|---|---|---|---|
| A | Diphenylamine (B1679370) | Probes hydrophobic/aromatic binding pockets. | Amine nitrogen for linking; phenyl rings for substitution. |
| B | Piperazine-1-carboxamide | Core scaffold; presents H-bond donors/acceptors. | Unsubstituted piperazine nitrogen; amide nitrogen. |
| C | N-phenylpiperazine | Combines aromatic and heterocyclic features. | Unsubstituted piperazine nitrogen; phenyl ring for substitution. |
Bioisosterism involves the substitution of atoms or functional groups within a lead compound with other groups that have similar physical or chemical properties, with the goal of enhancing desired biological or physical properties without making significant changes to the chemical scaffold. cambridgemedchemconsulting.comdrughunter.com This strategy is critical for fine-tuning parameters such as potency, selectivity, metabolic stability, and oral bioavailability. drughunter.com
For this compound, several key functional groups are amenable to bioisosteric replacement.
Amide Bond: The central amide linkage is a common site for metabolic cleavage. Replacing it with more stable bioisosteres can improve a compound's pharmacokinetic profile. Heterocyclic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or 1,2,4-triazoles can mimic the hydrogen bonding properties of the amide group while offering greater metabolic stability. drughunter.com Another strategy is the use of a trifluoroethylamine group, which can mimic the carbonyl of the amide and enhance stability against proteolysis. drughunter.com
Piperazine Ring: The piperazine ring itself can be replaced to alter basicity, conformational rigidity, and interaction with the target. Common bioisosteres for piperazine include homopiperazine (B121016) (diazepane), piperidine (B6355638), or conformationally restricted bicyclic amines. These modifications can significantly impact a compound's selectivity and physical properties.
Diphenyl Groups: The two phenyl rings can be substituted or replaced to modulate lipophilicity and explore further interactions with a target. Replacing a phenyl ring with a heteroaromatic ring (e.g., pyridine (B92270), thiophene) can introduce new hydrogen bonding capabilities and alter the compound's solubility and metabolic profile. cambridgemedchemconsulting.com Additionally, substitution on the phenyl rings with groups like halogens (F, Cl), methyl, or methoxy (B1213986) groups can influence electronic properties and steric interactions, which is a common strategy in SAR exploration. nih.gov
The success of any bioisosteric replacement is highly dependent on the specific biological target and its binding pocket, meaning that not all substitutions will lead to favorable outcomes. drughunter.com
Table 2: Potential Bioisosteric Replacements in this compound Analogs
| Original Group | Potential Bioisostere | Rationale for Replacement | Predicted Effect on Properties |
|---|---|---|---|
| Amide (-CO-N-) | 1,3,4-Oxadiazole | Enhance metabolic stability, maintain H-bonding capacity. drughunter.com | Increased half-life, potentially altered potency. |
| Amide (-CO-N-) | Trifluoroethylamine | Mimic carbonyl, improve stability. drughunter.com | Increased metabolic stability, altered basicity. |
| Piperazine Ring | Homopiperazine (Diazepane) | Alter ring conformation and basicity. | Changes in binding affinity and selectivity. |
| Phenyl Ring | Pyridyl Ring | Introduce H-bond acceptor, modulate solubility. cambridgemedchemconsulting.com | Improved solubility, potential for new target interactions. |
| Phenyl Ring | Cyclohexyl Ring | Reduce aromaticity, increase saturation. | Increased solubility, altered hydrophobic interactions. |
Rational, or structure-based, drug design relies on a detailed understanding of the three-dimensional structure of the biological target, which is often obtained through X-ray crystallography or cryo-electron microscopy. nih.gov This approach allows for the design of ligands that can precisely fit into the target's binding site and form specific, affinity-enhancing interactions.
Assuming a target for this compound has been identified and its structure elucidated, novel analogs can be designed to optimize interactions. For example, if the diphenylamide moiety binds in a hydrophobic pocket, substituents could be added to the phenyl rings to increase van der Waals contacts and improve potency. Electron-withdrawing groups (e.g., -CF3) or electron-donating groups (e.g., -OCH3) can be strategically placed on the phenyl rings to modulate electronic complementarity with the target. nih.gov
The piperazine core is often a key structural element for improving pharmacokinetic properties and can serve as a scaffold to orient other functional groups. mdpi.com If the target's binding site contains a key acidic residue like aspartate or glutamate, the basic nitrogen of the piperazine could be positioned to form a crucial salt bridge. nih.gov Molecular docking simulations can be used to predict the binding modes of designed analogs and prioritize which compounds to synthesize. nih.govnih.gov
Table 3: Hypothetical Rational Design Strategies for Target-Specific Interactions
| Target Feature | Desired Interaction | Structural Modification on Analog | Rationale |
|---|---|---|---|
| Hydrophobic Pocket | van der Waals / Hydrophobic | Add alkyl or halogen substituents to phenyl rings. | Increase lipophilicity to enhance binding in non-polar pockets. |
| Acidic Residue (e.g., Asp, Glu) | Ionic Bond / Salt Bridge | Ensure piperazine nitrogen is accessible and protonated. | Form a strong, charge-based interaction to anchor the ligand. nih.gov |
| H-bond Donor (e.g., -NH, -OH) | Hydrogen Bond | Introduce an acceptor (e.g., pyridyl nitrogen, carbonyl). | Create specific, directional interactions to improve affinity. |
| H-bond Acceptor (e.g., C=O) | Hydrogen Bond | Modify to include a donor (e.g., -NH on a heterocycle). | Complement the target's hydrogen bonding pattern. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Venetoclax |
| Homopiperazine |
| Piperidine |
| Pyridine |
| Thiophene |
| 1,2-Benzothiazine |
| 1-Benzhydryl piperazine |
| 1,2,4-Oxadiazole |
| 1,3,4-Oxadiazole |
V. Biological and Pharmacological Research Applications
In Vivo Pharmacological Effects (if applicable and strictly within academic research context)
While patents describe general in vivo methodologies, such as blood pressure assays in rats, to evaluate the pharmacological effects of the class of compounds to which Piperazine-1-carboxylic acid diphenylamide belongs, no specific in vivo data for this individual compound has been reported. google.com The research context for these potential studies is the investigation of alpha-1 adrenoceptor antagonists for their effects on conditions such as benign prostatic hyperplasia or their impact on blood pressure. google.comgoogle.com
Modulation of Pain Pathways and Analgesic Effects
The piperazine (B1678402) scaffold is a core component of compounds designed to modulate pain pathways, largely through the inhibition of FAAH. By preventing the breakdown of anandamide, an endogenous cannabinoid, these inhibitors enhance the activation of cannabinoid receptors (CB1 and CB2) which are crucial in pain signaling and perception.
Detailed preclinical studies on piperazine-based FAAH inhibitors have demonstrated significant analgesic properties in various pain models. For instance, the potent and selective FAAH inhibitor JNJ-1661010, a piperazine derivative, has been shown to be effective in models of both acute and chronic pain. Research indicates that this compound can attenuate tactile allodynia in a rat model of neuropathic pain (spinal nerve ligation) and in a model of acute tissue injury. nih.gov Furthermore, it has been observed to reduce thermal hyperalgesia in inflammatory pain models, such as the carrageenan-induced paw edema test in rats. nih.gov This broad-spectrum analgesic profile suggests that modulating the endocannabinoid system via FAAH inhibition is a viable strategy for pain relief.
The data below summarizes the analgesic effects observed with a representative piperazine-based FAAH inhibitor.
| Pain Model | Compound Type | Observed Effect |
| Mild Thermal Injury (Rat) | Piperazine FAAH Inhibitor | Attenuation of Tactile Allodynia |
| Spinal Nerve Ligation (Rat) | Piperazine FAAH Inhibitor | Attenuation of Tactile Allodynia |
| Carrageenan Paw (Rat) | Piperazine FAAH Inhibitor | Diminished Thermal Hyperalgesia |
Neuroprotection Studies
The elevation of endocannabinoid levels through FAAH inhibition is also a promising strategy for neuroprotection. Endocannabinoids are known to play a role in protecting neurons from various insults. Research has explored the potential of piperazine-based FAAH inhibitors to offer neuroprotective benefits without the psychotropic side effects associated with direct activation of the CB1 receptor. oup.com
Studies using rat hippocampal slice cultures have shown that selective FAAH inhibitors can protect against synaptic deterioration caused by kainic acid-induced excitotoxicity. oup.com This suggests a potential therapeutic application in conditions characterized by neuronal damage from overstimulation. Furthermore, other research on related piperazine structures, such as diketopiperazines, has demonstrated neuroprotective activity in both in vitro and in vivo models of traumatic brain injury.
Effects on Endocannabinoid Levels in Biological Systems
The primary biochemical effect of this compound and related compounds is the elevation of endocannabinoid levels. As FAAH inhibitors, they form a covalent bond with the enzyme, preventing it from hydrolyzing its natural substrates. nih.gov This leads to a significant and dose-dependent increase in the concentration of several key fatty acid amides in the brain.
Specifically, administration of the piperazine derivative JNJ-1661010 has been shown to increase brain levels of anandamide (arachidonoyl ethanolamide), oleoyl ethanolamide, and palmitoyl ethanolamide. nih.gov This targeted elevation of endocannabinoids is the foundational mechanism for the observed analgesic, anti-inflammatory, and neuroprotective effects.
The table below illustrates the impact of a piperazine FAAH inhibitor on major endocannabinoid levels in the rat brain.
| Endocannabinoid | Effect of Piperazine FAAH Inhibitor |
| Anandamide (Arachidonoyl ethanolamide) | Dose-dependent increase |
| Oleoyl ethanolamide | Dose-dependent increase |
| Palmitoyl ethanolamide | Dose-dependent increase |
Antipsychotic Activity
The piperazine ring is a common structural motif in a number of antipsychotic medications. nih.goveurekaselect.com These drugs typically exert their effects by modulating dopamine (B1211576) and serotonin receptors in the brain. eurekaselect.com While direct studies on the antipsychotic properties of this compound are not extensively documented, the underlying mechanism of FAAH inhibition presents a novel avenue for potential antipsychotic effects. The endocannabinoid system is known to be involved in various neuropsychiatric processes, and its dysregulation has been linked to psychotic disorders. mdpi.com
Research into FAAH inhibitors as potential antipsychotics is an emerging field. The rationale is that by modulating the endocannabinoid system, these compounds could offer a different therapeutic approach compared to traditional dopamine-blocking agents. mdpi.com For example, the FAAH inhibitor JNJ-42165279 has been identified as a potential candidate for an oral antipsychotic based on computational studies of its properties, including its ability to penetrate the central nervous system. mdpi.com This suggests that compounds from the broader class of piperazine-based FAAH inhibitors warrant investigation for their potential utility in treating psychosis.
Anti-inflammatory Effects
The anti-inflammatory properties of piperazine-based FAAH inhibitors are closely linked to their ability to increase endocannabinoid levels. Endocannabinoids like anandamide have well-documented roles in suppressing inflammatory responses. By inhibiting FAAH, these compounds enhance the natural anti-inflammatory signaling of the endocannabinoid system. dntb.gov.ua
Preclinical studies have provided direct evidence for these effects. The piperazine derivative JNJ-1661010 was found to diminish thermal hyperalgesia in the inflammatory rat carrageenan paw model, a standard test for anti-inflammatory agents. nih.gov This demonstrates that the compound not only affects pain perception but also the underlying inflammatory process. The pharmacological blockade of FAAH is therefore considered a promising strategy for treating inflammatory conditions. eurekaselect.com
Potential Therapeutic and Research Applications
The diverse pharmacological activities of this compound and its analogs make them valuable tools for both therapeutic development and basic research into the endocannabinoid system.
Lead Compound Identification in Drug Discovery
The piperazine moiety is considered a "privileged structure" in medicinal chemistry. This is due to its frequent appearance in biologically active compounds and its favorable physicochemical properties, which often translate to good pharmacokinetic profiles. patsnap.com Piperazine derivatives are attractive candidates for the development of new drugs, particularly for central nervous system disorders.
Compounds based on the this compound scaffold serve as excellent lead compounds for drug discovery programs. Their established ability to inhibit FAAH provides a clear starting point for optimization. eurekaselect.com Researchers can systematically modify the structure to enhance potency, improve selectivity for FAAH over other enzymes, and fine-tune properties to create drug candidates with desired therapeutic profiles for treating pain, inflammation, and potentially other neurological and psychiatric disorders. eurekaselect.com
Use as Chemical Probes for Biological Pathways
There is currently no available research data detailing the use of this compound as a chemical probe for the study of biological pathways.
Applications in Material Science Research
There is currently no available research data on the applications of this compound in material science.
Vi. Analytical Methodologies for Piperazine 1 Carboxylic Acid Diphenylamide Research
Chromatographic Techniques for Analysis and Purification
Chromatography is the cornerstone for the analytical study of Piperazine-1-carboxylic acid diphenylamide. The selection of a specific technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), depends on the analytical objective, whether it is quantification, impurity profiling, or purification.
HPLC is a versatile and widely used technique for the analysis of piperazine (B1678402) derivatives due to its high resolution and applicability to a broad range of compound polarities. The presence of the diphenylamide group in this compound provides a strong chromophore, making UV detection a viable and straightforward approach.
Reversed-phase HPLC (RP-HPLC) is a common starting point for the analysis of moderately polar to nonpolar compounds like this compound. While the parent piperazine molecule can be poorly retained on standard C18 columns, eluting at the dead time, the addition of the bulky, nonpolar diphenylamide moiety significantly increases its hydrophobicity, promoting better retention and allowing for effective separation. researchgate.net
Method development for this compound would typically involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) or water with an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed to ensure adequate separation from potential impurities and to achieve a reasonable analysis time.
Table 1: Typical Starting Conditions for RP-HPLC Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | C18 (Octadecyl silane), 5 µm particle size | Provides hydrophobic interaction for retention. |
| Mobile Phase | Acetonitrile and Water (or buffer) | Elutes the analyte from the column. |
| Elution Mode | Gradient | Optimizes resolution and analysis time. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |
| Detection | UV-Vis (e.g., 254 nm) | Detects the analyte based on its UV absorbance. |
Normal-Phase HPLC (NP-HPLC), which utilizes a polar stationary phase (like silica) and a nonpolar mobile phase, can be an alternative for purification or for separating isomers of piperazine compounds. researchgate.net For this compound, NP-HPLC could be particularly useful for isolating it from very nonpolar or very polar impurities that are difficult to resolve using RP-HPLC. Optimization involves adjusting the ratio of nonpolar solvents (e.g., hexane, heptane) with a more polar modifier (e.g., isopropanol, ethyl acetate) to achieve the desired retention and selectivity.
While this compound possesses a UV-active diphenylamide group, derivatization can still be a valuable strategy in specific analytical scenarios. For instance, if extremely low detection limits are required, a fluorescent tag could be attached to the piperazine ring's secondary amine (if accessible or following a synthetic route modification) to enable highly sensitive fluorescence detection.
For the parent compound, piperazine, which lacks a strong chromophore, derivatization is essential for UV-based detection. A common reagent is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with the secondary amine of the piperazine to form a stable, UV-active derivative. 94117.netunodc.org This approach allows for the detection of piperazine at low parts-per-million (ppm) levels. 94117.net While not strictly necessary for the title compound, this methodology is crucial for quantifying residual piperazine starting material.
Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds. pmda.go.jplupinepublishers.com For this compound, its applicability would depend on its volatility and thermal stability. Given its relatively high molecular weight (281.35 g/mol ), it may require high injector and oven temperatures, which could potentially lead to degradation. However, GC methods are well-established for a variety of other piperazine derivatives. pmda.go.jp
A typical GC method for piperazine compounds employs a capillary column, such as a DB-17 (50%-Phenyl)-methylpolysiloxane, which separates compounds based on their boiling points and interactions with the stationary phase. pmda.go.jplupinepublishers.com Helium is commonly used as the carrier gas, and a flame ionization detector (FID) provides robust and sensitive detection. lupinepublishers.com
Table 2: Representative GC Method Parameters for Piperazine Derivatives
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | DB-17 (30 m x 0.53 mm, 1 µm film) | pmda.go.jp |
| Carrier Gas | Helium at 2 mL/min | lupinepublishers.com |
| Injector Temperature | 250°C | lupinepublishers.com |
| Detector (FID) Temperature | 260°C | lupinepublishers.com |
| Oven Program | Initial 150°C, ramp to 260°C | lupinepublishers.com |
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the benchmark for highly sensitive and selective quantification of compounds in complex matrices. This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing exceptional specificity.
For the analysis of this compound, an LC-MS/MS method would likely use a reversed-phase C18 column for separation, similar to an HPLC-UV method. The eluent from the column is directed into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source, which is well-suited for polar and moderately polar molecules. The ESI source would generate a protonated molecular ion [M+H]⁺ for the target compound.
In the tandem mass spectrometer, this precursor ion is selected and fragmented to produce specific product ions. The instrument is set to monitor these specific precursor-to-product ion transitions in a mode known as Multiple Reaction Monitoring (MRM). This process provides a very high degree of selectivity, minimizing interference from matrix components. LC-MS/MS methods for related piperazine derivatives have achieved limits of quantification in the low nanogram per milliliter (ng/mL) range.
High-Performance Liquid Chromatography (HPLC) Methods
Spectroscopic Methods for Structure Confirmation and Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the piperazine ring and the two phenyl groups. The protons on the piperazine ring typically appear as multiplets in the aliphatic region of the spectrum. Due to the restricted rotation around the amide C-N bond, the piperazine protons may exhibit complex splitting patterns or even separate signals for the axial and equatorial protons. The protons of the diphenylamide moiety would be observed in the aromatic region, typically between 7.0 and 7.5 ppm. The integration of these signals would correspond to the number of protons in each chemical environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the downfield region, typically around 160-170 ppm. The carbon atoms of the piperazine ring would appear in the aliphatic region, while the carbons of the two phenyl rings would resonate in the aromatic region of the spectrum. The symmetry of the diphenylamide group may result in fewer than 12 signals for the aromatic carbons if the two phenyl rings are chemically equivalent.
Table 1: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Piperazine CH₂ | 3.0 - 4.0 (multiplets) | 40 - 50 |
| Phenyl CH | 7.0 - 7.5 (multiplets) | 120 - 140 |
| Carbonyl C=O | - | 160 - 170 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of this compound (C₁₇H₁₉N₃O).
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for such a molecule might include cleavage of the amide bond, fragmentation of the piperazine ring, and loss of the phenyl groups.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Expected Information | Anticipated m/z Values |
| MS | Molecular Ion Peak (M⁺) and fragmentation pattern | M⁺ at m/z 281.36 |
| HRMS | Exact mass for molecular formula confirmation | Calculated for C₁₇H₁₉N₃O: [M+H]⁺ 282.1601 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the amide and aromatic functionalities.
A strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group would be expected in the region of 1630-1680 cm⁻¹. The C-N stretching vibrations of the amide and the piperazine ring would also be present. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperazine ring would be observed just below 3000 cm⁻¹. Bending vibrations for the aromatic rings would also be visible in the fingerprint region of the spectrum.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Amide C=O Stretch | 1630 - 1680 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C-N Stretch | 1200 - 1350 |
| Aromatic C=C Stretch | 1450 - 1600 |
Other Analytical Techniques
Beyond spectroscopic methods, other analytical techniques can be employed for the detection and quantification of this compound.
While specific colorimetric and spectrophotometric methods for this compound are not widely documented, general methods for the determination of piperazine and its derivatives can be adapted. These methods often involve the formation of a colored complex with a specific reagent, which can then be quantified using a spectrophotometer.
For instance, piperazine derivatives can react with reagents like p-benzoquinone or chloranilic acid to produce colored products with maximum absorption at specific wavelengths. The intensity of the color, measured as absorbance, is proportional to the concentration of the piperazine derivative in the sample. Such methods, after appropriate validation, could potentially be used for the quantitative analysis of this compound in various samples. The development of a specific spectrophotometric method would require identifying a suitable chromogenic reagent that reacts selectively with the target compound to produce a stable and intensely colored product.
Vii. Patent Landscape and Commercial Research Implications
Analysis of Patent Applications Involving Piperazine-1-carboxylic acid diphenylamide and Its Derivatives
The patent landscape for "this compound" is primarily centered around its inclusion in broader patents for libraries of organic molecules with potential therapeutic applications. Analysis of these patents reveals specific assignees and defined areas of research.
A key assignee in the patent literature for compounds encompassing this compound is Arqule, Inc. This company has filed patents for large combinatorial libraries of organic compounds, with a significant focus on the discovery of modulators for specific biological targets.
The primary research area identified in these patents is the development of alpha-1 adrenergic receptor modulators . buyersguidechem.comgoogle.com Alpha-1 adrenergic receptors are involved in the sympathetic nervous system and play a role in various physiological processes, making them a target for a range of therapeutic interventions. google.com The inclusion of this compound in these patents suggests its potential as a scaffold or a specific candidate within this class of modulators.
Below is a data table summarizing the key patent information:
| Patent Number | Assignee | Primary Research Area |
| US6355641B1 | Arqule, Inc. | Alpha-1 Adrenoreceptor Modulators |
| WO2000055143A1 | Arqule, Inc. | Alpha-1 Adrenoreceptor Modulators |
The therapeutic claims in the patents that include this compound are linked to its potential as an alpha-1 adrenergic receptor antagonist. google.comgoogle.com These claims are broad, covering the treatment of various disorders where modulation of these receptors is beneficial.
Specific therapeutic applications mentioned in the patents include:
Urological Disorders : The patents highlight the use of these compounds for treating lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH). google.comgoogle.com Other related conditions claimed to be treatable include overactive bladder, urinary frequency, and incontinence. google.com
Sexual Dysfunction : The potential for treating both male erectile dysfunction and female sexual dysfunction is also claimed. google.com
Pain Management : The patents make claims for the treatment of various types of pain, including inflammatory pain, neuropathic pain, and cancer pain. google.com
The research claims in these patents revolve around the use of oxazolone (B7731731) derivatives, a class of compounds that includes this compound, as tools for studying the role of alpha-1 adrenergic receptors in various physiological and pathological processes. google.comgoogle.com
The following table details the therapeutic and research claims:
| Patent Number | Therapeutic Claims | Research Claims |
| US6355641B1 | Treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH), overactive bladder, urinary frequency, and incontinence. google.com | Use as alpha-1 adrenergic receptor modulators, particularly antagonists, for research purposes. google.com |
| WO2000055143A1 | Treatment of male erectile dysfunction, female sexual dysfunction, inflammatory pain, neuropathic pain, and cancer pain. google.com | Use of oxazolone derivatives to investigate the function of alpha-1 adrenergic receptors. google.com |
Commercial Availability and Research Supply Chains
This compound is commercially available from a variety of chemical suppliers, indicating an established supply chain for research purposes. Its availability facilitates further investigation into its chemical and biological properties by the broader scientific community.
The compound is typically sold for research and development purposes and is not intended for direct therapeutic or diagnostic use. The supply chain appears to be robust, with multiple vendors offering the compound in various quantities.
A summary of some of the commercial suppliers is provided in the table below:
| Supplier | Country |
| Apollo Scientific | United Kingdom |
| Chess Fine Chemicals | Germany |
| Leap Chem Co., Ltd. | China |
| Shanghai Witofly Chemical Co., Ltd. | China |
| Vihasibio Sciences PVT LTD | India |
Viii. Future Directions and Emerging Research Avenues
Development of Advanced Synthetic Strategies
The synthesis of complex piperazine (B1678402) derivatives is continually evolving beyond classical methods. Future research will likely focus on strategies that offer greater efficiency, stereoselectivity, and molecular diversity.
C-H Functionalization: Direct C–H functionalization of the piperazine core is an emerging strategy that allows for the introduction of structural variety at the carbon atoms of the ring. mdpi.com This avoids the need for pre-functionalized starting materials, thus shortening synthetic routes and improving atom economy.
Rearrangement Reactions: Novel synthetic protocols utilizing rearrangement reactions, such as the Ugi-Smiles and aza-Wittig rearrangements, are being explored to construct the piperazine scaffold. eurekaselect.com These methods can provide access to unique molecular architectures that are difficult to obtain through traditional means.
Flow Chemistry: The application of continuous flow chemistry can enable safer, more scalable, and highly controlled synthesis of piperazine derivatives. This approach is particularly advantageous for reactions that are difficult to manage on a large scale using batch processes.
Catalytic Annulation Reactions: The development of novel catalytic systems, for instance, using cooperative indium/diphenyl phosphate (B84403) catalysis for [3+3] annulation reactions of 3-aminooxetanes, provides new pathways to piperazine derivatives. researchgate.net
These advanced methods promise to accelerate the discovery of new derivatives of Piperazine-1-carboxylic acid diphenylamide by enabling the rapid generation of compound libraries with diverse substitution patterns for biological screening.
Exploration of Novel Biological Targets and Therapeutic Applications
While piperazine derivatives are known to interact with a wide range of receptors, ongoing research aims to identify novel biological targets to address unmet medical needs. The diphenylmethylpiperazine substructure, a key feature of the target compound, is known to interact with various central nervous system (CNS) receptors.
Future exploration is likely to target complex and challenging diseases:
Sigma Receptors (σ₁R and σ₂R): Certain piperazine-based compounds have shown high affinity for sigma receptors, which are implicated in pain, neurodegenerative diseases, and psychiatric disorders. nih.gov The development of dual-acting ligands that target both sigma receptors and other CNS receptors (like histamine (B1213489) H₃) could lead to novel therapeutics for neuropathic pain. nih.gov
Multi-Target-Directed Ligands (MTDLs) for Alzheimer's Disease: The complexity of Alzheimer's disease calls for therapies that can modulate multiple pathological pathways. Piperazine-2-carboxylic acid derivatives have been investigated as MTDLs that inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Future work could adapt the this compound scaffold to create MTDLs that also target amyloid-beta aggregation or tau pathology.
Ion Channels and Transporters: Modulating the activity of specific ion channels and neurotransmitter transporters is a key strategy for treating neurological and psychiatric conditions. The flexible yet constrained nature of the piperazine ring makes it an ideal scaffold for designing selective inhibitors for these targets.
Antiparasitic and Antifungal Agents: The piperazine core has a long history in anthelmintic drugs. wikipedia.org Research into derivatives of Piperazine-1-carboxamidine has shown that these compounds can exhibit fungicidal activity by inducing the accumulation of endogenous reactive oxygen species (ROS) in fungi like Candida albicans. nih.gov
| Biological Target Class | Specific Examples | Potential Therapeutic Application | Reference |
|---|---|---|---|
| CNS Receptors | Sigma-1 (σ₁R), Mu (μ), Delta (δ), Kappa (κ) Opioid Receptors | Neuropathic Pain, Analgesia, Cognitive Disorders, Mental Illness | nih.govgoogle.com |
| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease, Neurodegenerative Disorders | nih.gov |
| Serotonin Receptors | 5-HT₃ Receptor | Depression, Anxiety | nih.gov |
| Microbial Targets | Fungal Cellular Pathways (ROS induction) | Fungal Infections | nih.gov |
Integration of Artificial Intelligence and Machine Learning in SAR Studies
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize Structure-Activity Relationship (SAR) studies for compounds like this compound. These computational tools can analyze vast datasets to identify subtle patterns that govern a molecule's biological activity.
Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the biological activities, pharmacokinetic properties, and toxicity profiles of novel, unsynthesized piperazine derivatives. mdpi.com This allows researchers to prioritize the synthesis of candidates with the highest probability of success.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from the ground up. mdpi.com By providing the model with the piperazine diphenylamide scaffold and a target product profile, these algorithms can suggest novel derivatives optimized for potency and selectivity.
3D-QSAR Models: Quantitative Structure-Activity Relationship (QSAR) studies, particularly 3D-QSAR, provide valuable information for structural optimization. nih.gov Integrating ML can enhance the predictive power of these models, leading to more accurate guidance for designing new fungicides and other bioactive agents. nih.gov
Advanced Computational Modeling and Simulation for Mechanistic Understanding
Beyond predicting activity, advanced computational tools are crucial for understanding how and why a molecule binds to its target. This mechanistic insight is vital for rational drug design.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For derivatives of this compound, docking studies can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the target's binding site. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. nih.gov These simulations can assess the stability of the binding pose predicted by docking and reveal how the ligand and protein adapt to each other, offering deeper insights into the mechanism of action. nih.govnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): For studying enzymatic reactions or interactions involving charge transfer, QM/MM methods provide a high level of accuracy. This approach can be used to model the transition states of reactions or to accurately calculate binding energies, guiding the design of more potent inhibitors.
| Technique | Primary Application | Key Insights Provided | Reference |
|---|---|---|---|
| AI/Machine Learning | Predictive SAR, De Novo Design | Prioritization of synthetic targets, identification of novel scaffolds | mdpi.com |
| Molecular Docking | Binding Pose Prediction | Key binding interactions, structure-activity relationship hypothesis | nih.gov |
| Molecular Dynamics (MD) | Simulation of Ligand-Receptor Complex | Binding stability, conformational changes, mechanistic understanding | nih.govnih.gov |
| 3D-QSAR | SAR Modeling | Correlation of structural features with biological activity for optimization | nih.gov |
Investigation of Material Science Applications and Innovations
The unique structural and chemical properties of the piperazine ring also make it a candidate for applications beyond pharmaceuticals, in the realm of material science.
Antimicrobial Polymers: The piperazine moiety can be incorporated into polymer backbones to create materials with inherent antimicrobial properties. rsc.org Such polymers could be used in food packaging or biomedical devices to prevent microbial contamination. rsc.org
CO₂ Capture: Due to the basic nature of its nitrogen atoms, piperazine is used in industrial processes for capturing carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S). wikipedia.org Novel polymers or metal-organic frameworks (MOFs) incorporating the this compound structure could be designed for more efficient and selective carbon capture applications.
Coordination Polymers and Complexes: The two nitrogen atoms of piperazine make it an excellent ligand for coordinating with metal ions. wikipedia.org This property can be exploited to create coordination polymers with interesting electronic, magnetic, or catalytic properties. The diphenylamide portion of the molecule could be used to tune the steric and electronic environment of the resulting material.
Q & A
Q. What are the standard synthetic routes for Piperazine-1-carboxylic acid diphenylamide and its derivatives?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting piperazine derivatives with substituted benzoyl chlorides or carbothioic acid halides in dichloromethane (DCM) under basic conditions (e.g., N,N-diisopropylethylamine) to form the target compound . For example, 1-(4-fluorobenzyl)piperazine derivatives are synthesized by reacting 1-(4-fluorobenzyl)piperazine with benzoyl chlorides, followed by purification via crystallization or flash chromatography . Yield optimization often requires controlled temperatures (0–25°C) and inert atmospheres .
Q. How is the purity and structural integrity of this compound validated experimentally?
Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection at 254 nm, while structural confirmation relies on nuclear magnetic resonance (NMR; ¹H and ¹³C) and mass spectrometry (MS) . For crystallographic verification, single-crystal X-ray diffraction (SC-XRD) is employed, as demonstrated for related piperazine carbothioamide derivatives . Safety and stability data, including storage conditions (2–8°C in inert atmospheres), are critical for reproducibility .
Q. What preliminary biological assays are used to screen Piperazine-1-carboxylic acid derivatives for activity?
Initial screening often involves in vitro assays such as enzyme inhibition (e.g., acetylcholinesterase) or receptor-binding studies. For example, anxiolytic activity is evaluated in murine models using elevated plus-maze and open-field tests, with compounds administered intraperitoneally at 1–10 mg/kg doses . Dose-response curves and statistical analyses (e.g., ANOVA) are used to determine efficacy thresholds .
Advanced Research Questions
Q. How are reaction conditions optimized to improve yields in synthesizing Piperazine-1-carboxylic acid analogs?
Yield optimization involves systematic variation of solvents (e.g., DCM vs. ethanol), bases (e.g., DBU vs. triethylamine), and stoichiometric ratios. For instance, using lithium aluminum hydride (LiAlH₄) for reductions or potassium permanganate (KMnO₄) for oxidations can enhance intermediate stability . Continuous flow reactors and automated platforms are increasingly used for scalable synthesis, reducing side-product formation . Reaction progress is monitored via thin-layer chromatography (TLC), and impurities are removed using normal-phase or amine-phase chromatography .
Q. What computational and experimental strategies resolve contradictions in structure-activity relationship (SAR) studies?
Contradictory SAR data are addressed through molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like tyrosine kinases or GPCRs . Experimental validation includes site-directed mutagenesis or competitive binding assays. For example, fluorophenyl-substituted analogs show enhanced BBB permeability (calculated via PAMPA assays) compared to non-fluorinated derivatives, explaining divergent in vivo results . Data reconciliation may also involve re-evaluating assay conditions (e.g., pH, co-solvents) .
Q. How are advanced spectroscopic techniques applied to characterize novel Piperazine-1-carboxylic acid derivatives?
Dynamic NMR (DNMR) and 2D correlation spectroscopy (COSY) resolve conformational dynamics in piperazine rings, particularly for derivatives with bulky substituents (e.g., naphthalenyl groups) . Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like carbothioamide (C=S stretch at ~1,200 cm⁻¹) . For redox-active derivatives, cyclic voltammetry (CV) measures electrochemical stability, which correlates with in vivo metabolic half-lives .
Methodological Considerations
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Data Tables
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Safety Protocols
Handle derivatives in fume hoods due to respiratory hazards (H335). Use PPE (gloves, goggles) and neutralize waste with 10% sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
